N-cinnamoyltyramine
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Overview
Description
N-cinnamoyltyramine is a member of the class of cinnamamides, characterized by the substitution of tyramine with a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at the nitrogen atom . This compound is naturally found in plants such as rice and exhibits various biological activities, including allelopathic effects that suppress the growth of weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cinnamoyltyramine can be synthesized through a one-step amidation reaction between trans-cinnamic acid and tyramine . This method involves the use of appropriate catalysts and solvents to facilitate the reaction, resulting in the formation of this compound with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the efficient and low-cost total synthesis procedure developed for laboratory-scale production can potentially be scaled up for commercial applications . This involves optimizing reaction conditions and using industrial-grade reagents and equipment to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cinnamoyltyramine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
N-cinnamoyltyramine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cinnamamides.
Mechanism of Action
N-cinnamoyltyramine exerts its effects through various molecular targets and pathways. It acts as a phytoalexin, a toxin produced by plants to defend against pathogens . The compound also inhibits platelet aggregation, which can be beneficial in preventing blood clot formation . Additionally, its allelopathic effects involve the suppression of weed growth by interfering with their metabolic processes .
Comparison with Similar Compounds
N-cinnamoyltyramine is unique among cinnamamides due to its specific substitution pattern and biological activities. Similar compounds include:
- N-trans-feruloyloctopamine
- N-(2-(4-hydroxyphenyl)-2-methoxyethyl)cinnamamide
- Terrestriamide
- Ferulamide
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |
InChI Key |
KGOYCHSKGXJDND-DHZHZOJOSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Synonyms |
N-cinnamoyltyramine N-trans-cinnamoyltyramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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